

Physical and chemical properties of n-Nonyl- β -D-glucopyranoside

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *B-Nonylglucoside*

Cat. No.: *B008965*

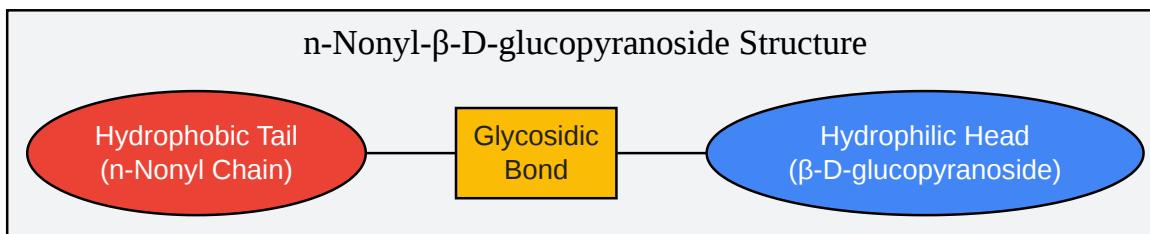
[Get Quote](#)

An In-Depth Technical Guide to n-Nonyl- β -D-glucopyranoside: Properties and Applications

Introduction: A Versatile Tool for Membrane Biology

n-Nonyl- β -D-glucopyranoside is a non-ionic detergent that has become an indispensable tool for researchers, particularly in the fields of membrane biochemistry and drug development.^[1] Its unique amphiphilic structure, comprising a hydrophilic β -D-glucopyranoside headgroup and a nine-carbon (nonyl) hydrophobic tail, allows it to effectively interact with and solubilize integral membrane proteins from their native lipid bilayer environments.^[2] As a "mild" detergent, it is particularly valued for its ability to disrupt lipid-lipid and lipid-protein interactions with minimal disruption to the protein's native structure and function, making it highly suitable for the isolation and subsequent characterization of these challenging biomolecules.^{[3][4]}

This guide provides a comprehensive overview of the core physical and chemical properties of n-Nonyl- β -D-glucopyranoside, details its critical role in membrane protein science, and offers standardized protocols for its application.


Core Physicochemical Properties

The utility of n-Nonyl- β -D-glucopyranoside is defined by its specific physicochemical characteristics. These properties dictate its behavior in aqueous solutions and its efficacy in interacting with biological membranes.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₃₀ O ₆	[3][5][6][7][8][9][10][11]
Molecular Weight	306.4 g/mol	[5][6][7][9][10]
CAS Number	69984-73-2	[3][5][6][7][8][11]
Appearance	White crystalline solid/powder	[1][3][11]
Purity	≥95% to >99.5% (grade dependent)	[1][3][6][7]
Critical Micelle Concentration (CMC) in H ₂ O	~6.5 mM (0.20%)	[3][5][7][12]
CMC in 0.15M NaCl	~6 mM	[5][7][12]
CMC in 1M NaCl	~3.5 mM	[5][7][12]
Aggregation Number	~133	[5][7][12]
Melting Point	70°C	[4][11]
Solubility (in water at 0-5°C)	≥ 20%	[5][7][8][12]
Solubility (in other solvents)	DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 5 mg/ml	[6]
Storage & Stability	Store at -20°C; Stable for ≥ 4 years	[6][11]

The Chemistry Behind the Function Amphiphilic Nature and Self-Assembly

The defining characteristic of n-Nonyl-β-D-glucopyranoside is its amphiphilicity. The molecule consists of two distinct regions: a polar, hydrophilic head (the sugar group) and a nonpolar, hydrophobic tail (the alkyl chain). In aqueous environments, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tails and water.

[Click to download full resolution via product page](#)

Fig 1. Schematic of the amphiphilic structure.

Critical Micelle Concentration (CMC) and Micellization

At low concentrations, the surfactant exists as monomers in solution. As the concentration increases, it reaches a critical point—the Critical Micelle Concentration (CMC)—where the monomers spontaneously self-assemble into spherical structures called micelles.[13] In a micelle, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic heads form the outer surface, readily interacting with the aqueous environment.

The CMC is a crucial parameter for any detergent. For n-Nonyl- β -D-glucopyranoside, the CMC is approximately 6.5 mM in pure water.[3][5][7][12] This value is significantly influenced by ionic strength; for instance, in the presence of 1M NaCl, the CMC decreases to about 3.5 mM, as the salt ions shield the electrostatic repulsion between the polar head groups, favoring micelle formation at a lower concentration.[5][7][12]

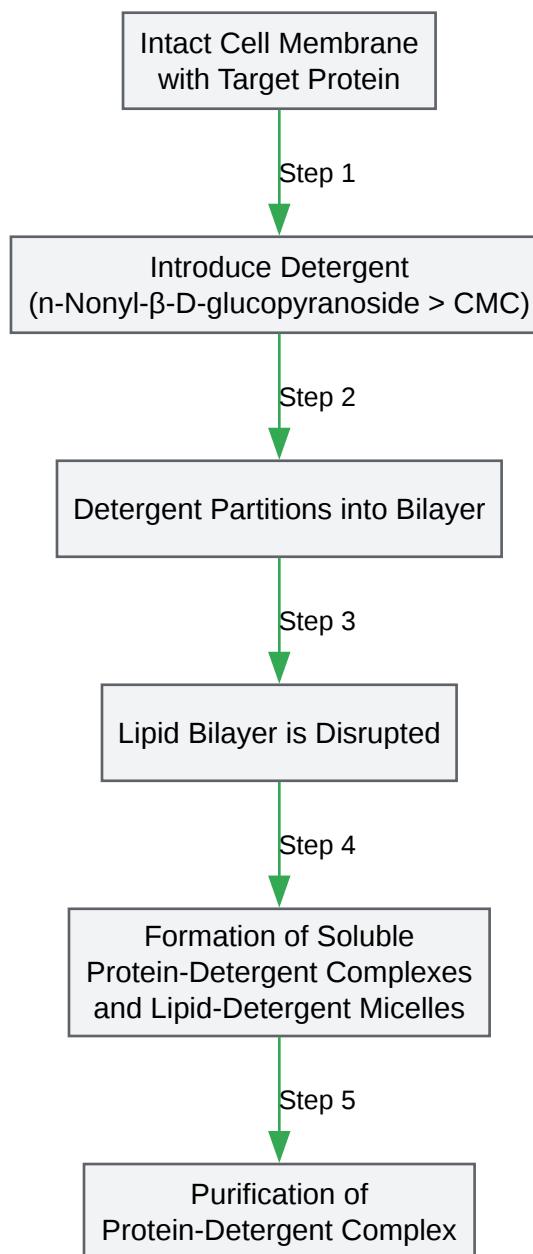
Aggregation Number

The aggregation number refers to the average number of surfactant monomers that constitute a single micelle. For n-Nonyl- β -D-glucopyranoside, this number is approximately 133.[5][7][12] This parameter, along with the CMC, defines the size and properties of the micelles, which are the primary functional units for solubilizing membrane proteins.

The Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its CMC.[13] Below the Krafft point, the surfactant's solubility is too low to form micelles, rendering it ineffective as a solubilizing agent.[13] Therefore, experiments involving n-Nonyl- β -D-

glucopyranoside must be conducted at temperatures above its Krafft point to ensure the presence of functional micelles.


Core Applications in Research and Drug Discovery

The primary application of n-Nonyl- β -D-glucopyranoside is the solubilization and stabilization of integral membrane proteins for functional and structural studies.^{[1][6]}

Mechanism of Membrane Protein Solubilization

Membrane proteins are embedded within the cell's lipid bilayer. To study them in isolation, they must be extracted from this native environment. This is achieved by introducing a detergent at a concentration above its CMC.

- **Membrane Disruption:** Detergent monomers partition into the lipid bilayer, disrupting its structure.
- **Protein-Detergent Complex Formation:** The hydrophobic tails of the detergent molecules displace the native lipid molecules surrounding the transmembrane domains of the protein.
- **Solubilization:** A "belt" of detergent molecules forms around the hydrophobic regions of the protein, creating a soluble protein-detergent complex that can be purified and studied in an aqueous buffer.

[Click to download full resolution via product page](#)

Fig 2. Workflow for membrane protein solubilization.

Advantages in Protein Crystallization and Structural Biology

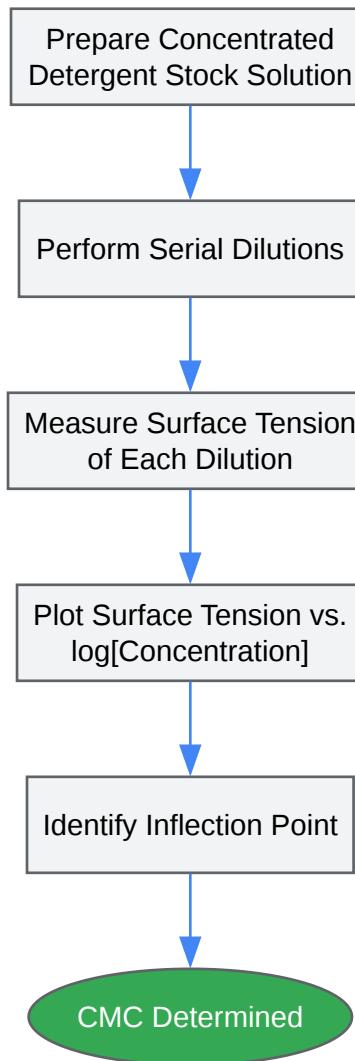
The small, uniform micelles formed by n-Nonyl-β-D-glucopyranoside are advantageous for structural biology. They create a homogeneous, stable environment around the solubilized

protein, which is conducive to the formation of well-ordered crystals required for X-ray crystallography.

Other Scientific Uses

Beyond membrane protein research, n-Nonyl- β -D-glucopyranoside has been employed in micellar electrokinetic chromatography for the separation of drug enantiomers, showcasing its versatility in analytical chemistry.^[6]

Experimental Protocols: A Practical Guide Determining the Critical Micelle Concentration (CMC)


The CMC is a fundamental property that should be verified for each batch of detergent, especially if buffer conditions are altered. Surface tensiometry is a common and reliable method.

Principle: The surface tension of a solution decreases as the concentration of a surfactant increases. Once micelles begin to form, the concentration of free monomers in the solution remains constant, and the surface tension plateaus. The point of inflection on a plot of surface tension versus surfactant concentration corresponds to the CMC.

Step-by-Step Methodology:

- Prepare a Concentrated Stock Solution: Accurately weigh n-Nonyl- β -D-glucopyranoside powder and dissolve it in the desired buffer (e.g., deionized water, PBS) to create a stock solution well above the expected CMC (e.g., 50 mM). Ensure complete dissolution.
- Create a Dilution Series: Prepare a series of dilutions from the stock solution, spanning a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).
- Calibrate the Tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water.
- Measure Surface Tension: Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated to minimize cross-contamination. Allow the reading to stabilize for each measurement.

- Analyze the Data: Plot the measured surface tension (in mN/m) against the logarithm of the surfactant concentration. The data will typically show two linear regions. The intersection of these lines provides the value of the CMC.

[Click to download full resolution via product page](#)

Fig 3. Workflow for CMC determination via tensiometry.

Conclusion

n-Nonyl- β -D-glucopyranoside stands out as a robust and versatile non-ionic detergent. Its well-defined physicochemical properties—particularly its moderate CMC, high solubility, and mild nature—make it an exceptional choice for the solubilization, purification, and stabilization of membrane proteins. For researchers and drug development professionals, a thorough

understanding of these properties is paramount for designing effective experiments and unlocking the secrets of membrane-bound biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cube-biotech.com [cube-biotech.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. N-NONYL-BETA-D-GLUCOPYRANOSIDE | 69984-73-2 [chemicalbook.com]
- 5. Anatrace.com [anatrace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Nonyl beta-D-glucopyranoside | C15H30O6 | CID 155448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. N-NONYL-BETA-D-GLUCOPYRANOSIDE | 69984-73-2 [amp.chemicalbook.com]
- 12. Anatrace.com [anatrace.com]
- 13. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- To cite this document: BenchChem. [Physical and chemical properties of n-Nonyl- β -D-glucopyranoside]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b008965#physical-and-chemical-properties-of-n-nonyl-d-glucopyranoside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com